molecular formula C6H10N2O2 B2936190 (2-Methyl-1H-imidazole-4,5-diyl)dimethanol CAS No. 85610-16-8

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Cat. No.: B2936190
CAS No.: 85610-16-8
M. Wt: 142.158
InChI Key: CIZIDJCTTRZYBO-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol (CAS 85610-16-8) is a multifunctional imidazole derivative of significant interest in chemical research and development. This compound, with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol, is characterized by the presence of two hydroxymethyl groups on the imidazole ring, making it a valuable bifunctional building block . The compound is described as a white solid and should be stored at controlled room temperature . As a substituted imidazole, it is structurally related to 2-methylimidazole, a compound widely used as a precursor to nitroimidazole antibiotics and as a ligand in coordination chemistry to simulate the coordination of histidine in heme complexes . The presence of dual hydroxymethyl groups on the core imidazole structure makes this compound a versatile precursor for the synthesis of more complex molecules, including polymers and functionalized ligands . Researchers utilize this compound in the development of advanced materials, such as zeolitic imidazolate frameworks (ZIFs) . Please handle with appropriate care, as related imidazole compounds can be strongly irritating to the skin and eyes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZIDJCTTRZYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol and Its Precursors

Historical Context and Evolution of Imidazole (B134444) Synthesis Relevant to the Core Structure

The journey to synthesize complex imidazole derivatives is built upon foundational methods developed over a century ago. The first synthesis of the parent imidazole ring was reported in 1858 by Heinrich Debus, who condensed glyoxal, formaldehyde (B43269), and ammonia (B1221849) to form what was then called glyoxaline. pharmaguideline.comnih.govwikipedia.org This reaction, while groundbreaking, often resulted in low yields but is still utilized for creating C-substituted imidazoles. wikipedia.org

A more versatile and highly relevant method for producing substituted imidazoles is the Debus-Radziszewski imidazole synthesis. wikipedia.orgcore.ac.uk This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). wikipedia.org This approach is fundamentally important for the synthesis of 2,4,5-trisubstituted imidazoles, providing a direct pathway to the core structure of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol. wikipedia.org The evolution from these classical syntheses has been driven by the need for higher yields, greater control over substitution patterns (regioselectivity), and more environmentally benign processes. nih.gov

MethodReactantsBond FormationRelevance to Core Structure
Debus Synthesis (1858) Glyoxal, Formaldehyde, AmmoniaForms the core imidazole ringFoundational method for imidazole synthesis. wikipedia.org
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, AmmoniaForms three bonds in a one-pot reactionDirectly applicable for creating the 2,4,5-substitution pattern. wikipedia.org
Wallach Synthesis N,N'-disubstituted oxamideProduces 1,2-disubstituted chloroimidazolesLess direct for the target 2,4,5-substitution. pharmaguideline.com
Marckwald Synthesis α-aminoketones and cyanates (or related compounds)Forms imidazoline-2-thiones as precursorsInvolves multiple steps including dehydrogenation. pharmaguideline.comnih.gov

Regioselective Methodologies for 2-Methyl-4,5-disubstituted Imidazoles

Achieving the specific 2-methyl-4,5-disubstituted pattern of the target molecule requires precise control over the placement of functional groups on the imidazole ring. Regioselective synthesis is therefore paramount. acs.orgacs.org Methodologies often focus on either constructing the ring with the desired substituents already in place on the precursors or by selectively functionalizing the pre-formed imidazole ring. acs.org

The diol functionality, consisting of two hydroxymethyl groups at the C-4 and C-5 positions, is a key feature of the target molecule. A common and effective strategy to introduce these groups is to begin with a precursor that contains corresponding functional groups that can be readily converted to alcohols.

One of the most direct approaches involves the synthesis and subsequent reduction of dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylate. researchgate.net The triphenylmethyl (trityl) group serves as a protecting group for the imidazole nitrogen, which can deactivate the adjacent functional group and allow for selective reactions. researchgate.net However, for the synthesis of the symmetrical diol, a straightforward reduction of both ester groups is desired. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to convert the diester into the corresponding 4,5-dihydroxymethylimidazole derivative. A study also reports an efficient procedure for synthesizing (benz)imidazole-allyl alcohol and imidazole-1,3-diol derivatives via regioselective reduction of the corresponding ketone precursors using sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride (CeCl₃). acs.org

The stability of gem-diols (two hydroxyl groups on the same carbon) formed from the hydration of imidazolecarboxaldehydes has also been studied, indicating the reactivity of carbonyl groups attached to the imidazole ring, which is relevant for understanding the chemical environment of potential diol precursors. acs.orgconicet.gov.ar

The incorporation of a methyl group specifically at the C-2 position is critical. The Debus-Radziszewski reaction is exceptionally well-suited for this purpose. wikipedia.org In this synthesis, the choice of aldehyde determines the substituent at the C-2 position of the resulting imidazole. To introduce a methyl group, acetaldehyde (B116499) (CH₃CHO) is used as the aldehyde component, which condenses with a 1,2-dicarbonyl compound (a precursor for the 4,5-diol) and ammonia. core.ac.uk

A patent for the preparation of 2-methylimidazole (B133640) specifies a method reacting a glyoxal solution with ammonia and pure acetaldehyde under controlled temperature and pressure, demonstrating a direct industrial application of this principle. google.com This highlights the robustness and scalability of using acetaldehyde in a three-component condensation to achieve C-2 methylation.

ComponentPrecursor for Target MoleculeRole in Synthesis
1,2-Dicarbonyl e.g., A derivative of tartaric acid or dihydroxyfumaric acidForms the C4-C5 bond and provides the backbone for the diol functionality.
Aldehyde AcetaldehydeProvides the C2 carbon and the attached methyl group. core.ac.ukgoogle.com
Ammonia Source Ammonia, Ammonium (B1175870) Acetate (B1210297)Provides the N1 and N3 atoms of the imidazole ring. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, avoid hazardous solvents, and utilize recyclable catalysts. bohrium.comjipbs.comresearchgate.net The synthesis of imidazoles has been a fertile ground for the application of green chemistry principles. researchgate.net

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which reduce volatile organic compound (VOC) emissions and simplify product purification. asianpubs.org Several protocols for the synthesis of substituted imidazoles have been developed that proceed by simply heating the reactants together without any solvent. nih.gov For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved with high yields under solvent-free conditions using a reusable ZSM-11 zeolite catalyst. nih.gov In some cases, reactions can proceed efficiently without any catalyst at all, relying on thermal energy or microwave irradiation to drive the reaction. rsc.orgfgcu.edu One study reported a metal-catalyst-free synthesis of tetrasubstituted imidazoles from ketones and benzylamines under solvent-free conditions. rsc.org

Polymer-supported synthesis represents a powerful strategy in green chemistry, offering significant advantages such as ease of product isolation and catalyst recycling. nih.gov In this approach, a reagent or catalyst is immobilized on a solid polymer support. nih.gov After the reaction, the supported species can be removed by simple filtration, eliminating the need for complex chromatographic purification. nih.gov

This methodology has been successfully applied to imidazole synthesis. nih.govresearchgate.net For example, a titanium-based solid silica-supported catalyst has been employed for the green, one-pot synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles under solvent-free conditions. nih.gov The use of polymer-supported catalysts often leads to high yields, enhanced reaction rates, and greater selectivity. nih.gov These solid-supported heterogeneous catalysts are integral to creating more cost-effective, safe, and environmentally friendly reaction systems for producing complex molecules like this compound. nih.gov

Green ApproachCatalyst ExampleConditionsAdvantages
Solvent-Free ZSM-11 Zeolite nih.govHeating (e.g., 110 °C)Reduced waste, simplified work-up, high yields. nih.gov
Bio-Catalyst Lemon Juice jipbs.comEthanol, RefluxInexpensive, biodegradable, non-toxic catalyst. jipbs.com
Polymer-Supported TiCl₃-SiO₂ nih.govSolvent-freeRecyclable catalyst, low cost, high yields, simple filtration. nih.gov
Microwave-Assisted 1-methyl-3-H-imidazolium nitrate fgcu.eduMicrowave irradiation (6-8 min)Rapid reaction times, high atom economy, easy purification. fgcu.edu

Derivatization from this compound

This compound serves as a key building block for more complex molecules through the modification of its distinct functional groups. The two primary alcohol moieties at the 4 and 5 positions and the nitrogen atoms within the imidazole ring are the principal sites for chemical derivatization.

Functionalization of Hydroxyl Groups

The two primary hydroxyl groups are amenable to a variety of transformations, including oxidation, esterification, and etherification, allowing for the introduction of new functional groups and the extension of the molecular framework.

Oxidation to Carboxylic Acids:

A significant transformation of the diol is its oxidation to the corresponding 2-methyl-1H-imidazole-4,5-dicarboxylic acid. This reaction converts the neutral diol into a highly functionalized dicarboxylic acid, which can serve as a versatile intermediate for further derivatization, such as the formation of amides and esters. nih.gov

A documented method for a similar compound, 2-propylimidazole-4,5-dicarboxylic acid, involves the use of nitric acid as the oxidizing agent. google.com This process typically involves reacting the diol with nitric acid at elevated temperatures. The resulting dicarboxylic acid can then be isolated from the reaction mixture. This transformation is a key step in creating imidazole-based intermediates for various applications.

Table 1: Oxidation of Imidazole-4,5-dimethanol Analogues

Starting MaterialOxidizing AgentProductReference
2-Propyl-4,5-bis(hydroxymethyl)imidazoleNitric Acid2-Propylimidazole-4,5-dicarboxylic acid google.com
ImidazoleFormaldehyde, then Nitric AcidImidazole-4,5-dicarboxylic acid google.com

Esterification and Etherification:

While specific literature on the direct esterification and etherification of this compound is not abundant, general principles of alcohol derivatization can be applied. Esterification can be achieved using various methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification can be accomplished through reactions like the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which are then reacted with an alkyl halide. google.com The choice of reaction conditions would be crucial to control the degree of substitution (mono- vs. di-etherification) and to avoid side reactions on the imidazole ring.

Transformations of the Imidazole Ring System

The imidazole ring of this compound contains two nitrogen atoms, one of which (N-1) is a secondary amine and is readily available for substitution reactions such as N-alkylation and N-acylation, provided it is not sterically hindered.

N-Alkylation:

The N-alkylation of imidazoles is a well-established transformation for introducing a wide range of substituents onto the heterocyclic ring. This reaction typically involves the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkylating agent.

Commonly employed bases include potassium carbonate (K2CO3), while solvents like acetonitrile or dimethylformamide (DMF) are often used. The reaction temperature can be varied to optimize the reaction rate and yield, with studies showing that heating can significantly improve the outcomes. The choice of alkylating agent can range from simple alkyl halides to more complex electrophiles. For instance, the N-alkylation of various nitroimidazoles has been successfully achieved with good yields using different alkylating agents under basic conditions.

Table 2: General Conditions for N-Alkylation of Imidazoles

Imidazole SubstrateAlkylating AgentBaseSolventTemperatureYield RangeReference
4(5)-NitroimidazoleVarious Alkyl HalidesK2CO3Acetonitrile60 °C66-85%
ImidazoleMBH Alcohols/AcetatesNone/DABCOToluene/MethanolReflux55-85% beilstein-journals.orgnih.gov
Imidazolen-BromoalkaneKOHBenzeneNot SpecifiedGood researchgate.net

N-Acylation:

N-acylation of the imidazole ring introduces an acyl group, which can influence the electronic properties of the ring and serve as a protecting group or a precursor for further transformations. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. The presence of the hydroxyl groups on the side chains of this compound requires careful selection of reaction conditions to ensure selective N-acylation over O-acylation. The relative nucleophilicity of the imidazole nitrogen versus the hydroxyl oxygen will play a key role in determining the outcome of the reaction.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol. While specific experimental data for this compound is not widely published, a detailed analysis can be predicted based on the known spectral properties of related imidazole (B134444) derivatives and the influence of its substituent groups.

¹H NMR spectroscopy would provide information on the electronic environment of the protons. The methyl group protons (C-CH₃) would likely appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. The methylene (B1212753) protons of the two hydroxymethyl groups (-CH₂OH) would be expected to produce a singlet, integrating to four protons, likely in the range of 4.5-4.8 ppm. The position of this peak could be influenced by solvent and temperature due to hydrogen bonding. The hydroxyl protons (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected in the 4.0-5.5 ppm range. The N-H proton of the imidazole ring would likely be observed as a broad singlet in the downfield region, potentially between 10-13 ppm, due to its acidic nature and involvement in intermolecular exchange.

¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom. The methyl carbon is expected to resonate at approximately 10-15 ppm. The methylene carbons of the hydroxymethyl groups would likely appear around 55-60 ppm. The imidazole ring carbons would be observed further downfield, with the C2 carbon (bearing the methyl group) expected around 145-150 ppm, and the C4 and C5 carbons (bearing the hydroxymethyl groups) resonating in the 125-135 ppm region.

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study through-space interactions, providing insights into the preferred conformation of the hydroxymethyl groups relative to the imidazole ring.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃2.2 - 2.5 (s, 3H)10 - 15
-CH₂OH4.5 - 4.8 (s, 4H)55 - 60
-OH4.0 - 5.5 (br s, 2H)-
N-H10 - 13 (br s, 1H)-
C2-145 - 150
C4/C5-125 - 135

Note: s = singlet, br s = broad singlet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound, thereby verifying its elemental composition and structural integrity.

High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be employed to determine the accurate mass of the molecular ion. For (C₆H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 143.0815, providing strong evidence for its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern. The molecular ion is expected to be relatively stable due to the aromatic nature of the imidazole ring. However, characteristic fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of a water molecule (H₂O, 18 Da) from one of the hydroxymethyl groups. A subsequent loss of a second water molecule is also plausible. Another significant fragmentation pathway would be the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da). Cleavage of the C-C bond between the imidazole ring and the hydroxymethyl group could lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). The stability of the imidazole ring itself suggests that its fragmentation would be less favorable. nih.gov

Predicted Fragmentation Pattern in Mass Spectrometry

m/z (predicted) Proposed Fragment Neutral Loss
143.0815[M+H]⁺-
125.0709[M+H - H₂O]⁺H₂O
113.0710[M+H - CH₂O]⁺CH₂O
112.0631[M+H - •CH₂OH]⁺•CH₂OH
107.0604[M+H - 2H₂O]⁺2H₂O

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal critical information, including bond lengths, bond angles, and torsion angles. The imidazole ring is expected to be planar. The key structural parameters to be determined would be the orientation of the two hydroxymethyl groups relative to the plane of the imidazole ring.

Hypothetical Crystallographic Data Table

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (example)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Z4
Key Hydrogen BondsN-H···O, O-H···N

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. Based on the known spectra of 2-methylimidazole (B133640) and other substituted imidazoles, the following vibrational modes can be predicted. arizona.eduresearchgate.net

In the IR spectrum, a broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxymethyl groups, likely broadened due to hydrogen bonding. A sharper band around 3100-3150 cm⁻¹ could be attributed to the N-H stretching of the imidazole ring. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ range. The C-O stretching of the primary alcohol groups would likely be observed as a strong band around 1000-1050 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. The C-H stretching and bending modes would also be observable. Analysis of the shifts in the O-H and N-H stretching frequencies between the solid state and a dilute solution in a non-polar solvent could provide quantitative information about the strength of hydrogen bonding.

Predicted Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch3200-3500 (broad, strong)3200-3500 (weak)
N-H stretch3100-3150 (medium)3100-3150 (medium)
C-H stretch (aliphatic)2850-3000 (medium)2850-3000 (strong)
C=N/C=C stretch (ring)1500-1650 (strong)1500-1650 (strong)
C-O stretch1000-1050 (strong)1000-1050 (weak)

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.

The molecule this compound is itself achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it would not exhibit a CD or ORD spectrum.

However, chiroptical techniques could become relevant under specific circumstances. For instance, if the molecule were to be complexed with a chiral metal center or a chiral auxiliary, the resulting complex could be chiral and thus CD-active. Furthermore, if the molecules were to self-assemble in the solid state or in a specific solvent to form a supramolecular structure that is chiral (e.g., a helical arrangement), then a CD spectrum could be observed. In such a scenario, the CD signals would provide information about the stereochemistry of the supramolecular assembly. Without such specific conditions, chiroptical spectroscopy is not a primary technique for the structural elucidation of this particular compound.

Supramolecular Architectures and Self Assembly of 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol

Hydrogen Bonding Networks in Self-Organization

The self-organization of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol in the solid state is fundamentally governed by hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole (B134444) ring and the two O-H groups of the hydroxymethyl substituents) and acceptors (the imine nitrogen of the imidazole ring and the oxygen atoms of the hydroxyl groups), enabling the formation of robust and extensive networks. These interactions are the primary driving force behind the molecule's crystal packing and supramolecular architecture. researchgate.netstanford.edu

In the solid state, imidazole derivatives consistently form predictable hydrogen-bonded patterns. researchgate.net The most dominant motif is the intermolecular N-H···N hydrogen bond, which links individual imidazole rings into tapes or chains. researchgate.net For this compound, this primary interaction is supplemented by further intermolecular hydrogen bonds involving the two hydroxyl groups. These O-H groups can interact with the nitrogen atoms of neighboring imidazole rings or with the hydroxyl groups of adjacent molecules (O-H···O), creating a highly interconnected, three-dimensional structure.

The self-assembly process is a cooperative interplay between the different functional groups on the molecule.

Imidazole N-H Group: This group is the primary hydrogen bond donor, crucial for forming the foundational head-to-tail chains that are characteristic of many imidazole crystal structures. stanford.edunsf.gov

Imidazole Imine Nitrogen: Acting as the primary hydrogen bond acceptor, this nitrogen atom is the complementary partner to the N-H group, facilitating the formation of strong, linear hydrogen bonds that drive the assembly of imidazole tapes. nsf.gov

Hydroxyl (O-H) Groups: The two hydroxymethyl groups add significant complexity and robustness to the supramolecular assembly. They act as both hydrogen bond donors and acceptors. This dual nature allows them to bridge the primary imidazole chains, creating cross-links that extend the network into two or three dimensions. They can form O-H···N bonds with other imidazole rings or O-H···O bonds with other hydroxyl groups, leading to a variety of stable, extended architectures. nih.gov

The combination of these functional groups results in a highly organized supramolecular structure where molecules are precisely arranged through a specific and repeating pattern of hydrogen bonds.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound as a Ligand

Beyond self-assembly through hydrogen bonding, this compound is a versatile ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comnih.gov The imidazole ring and the hydroxyl groups provide multiple potential coordination sites for metal ions.

The design of MOFs using imidazole-based ligands like this compound relies on several key principles:

Coordination Geometry of Metal Ions: The choice of metal ion (e.g., Zn(II), Cu(II), Cd(II)) is critical, as its preferred coordination number and geometry will dictate the structure of the resulting nodes in the framework. nih.govespublisher.com

Ligand Functionality and Flexibility: this compound can act as a multidentate ligand. The imine nitrogen of the imidazole ring is a primary coordination site. researchgate.net Additionally, the oxygen atoms of the hydroxymethyl groups can also coordinate to metal centers, allowing the ligand to bridge multiple metal ions and form extended networks. The rotational freedom of the C-C bonds to the hydroxymethyl groups provides flexibility, which can accommodate different metal coordination environments.

Reaction Conditions: Factors such as solvent, temperature, and pH can influence the deprotonation state of the ligand and the final crystalline phase of the MOF, leading to different structural outcomes. espublisher.com

The use of imidazole derivatives as ligands leads to a wide array of coordination polymer structures. Depending on the metal-to-ligand ratio, the coordination mode of the ligand, and the presence of co-ligands, architectures with varying dimensionalities can be synthesized. mdpi.comrsc.org

For this compound, its ability to bridge metal centers can lead to:

1D Chains: Linear chains where the ligand links metal ions in a sequential fashion.

2D Layers: Sheet-like structures formed when the ligand connects metal ions in a planar network. researchgate.net

3D Frameworks: Porous or non-porous three-dimensional structures that arise when 2D layers are pillared or when the ligand connects metal centers in all three directions. researchgate.net

The table below illustrates the structural diversity seen in coordination polymers built from related imidazole-carboxylate ligands, which serves as a model for the potential diversity achievable with this compound.

Metal IonLigand SystemDimensionalityReference
Cd(II)2-phenyl-1H-imidazole-4,5-dicarboxylic acid1D Chain rsc.org
Pb(II)2-phenyl-1H-imidazole-4,5-dicarboxylic acid2D Framework rsc.org
Sr(II)2-ethyl-1H-imidazole-4,5-dicarboxylate2D Layer researchgate.net
Ba(II)2-ethyl-1H-imidazole-4,5-dicarboxylate3D Framework researchgate.net

Supramolecular Gels and Liquid Crystalline Phases

The formation of supramolecular gels and liquid crystals is contingent on a molecule's ability to self-assemble into anisotropic (non-uniform) hierarchical structures. novapublishers.com

Supramolecular Gels: These soft materials are formed when low molecular weight gelators self-assemble into long, entangled fibers, creating a network that immobilizes the solvent. novapublishers.com The strong directional hydrogen bonding capabilities of this compound, particularly the formation of 1D tapes, provide a potential mechanism for the formation of such fibrillar networks, which is a prerequisite for gelation.

Liquid Crystalline Phases: Liquid crystals exhibit properties between those of a conventional liquid and a solid crystal. nih.gov Their formation typically requires molecules with rigid, elongated (calamitic) or disk-like (discotic) shapes. While the imidazole core is planar, the flexible hydroxymethyl groups may disrupt the rigid packing necessary for forming traditional liquid crystalline mesophases. However, certain imidazole derivatives have been shown to exhibit liquid crystalline behavior, often when incorporated into larger molecules with more pronounced anisotropic shapes. nih.govbeilstein-journals.org

Currently, specific studies demonstrating the formation of supramolecular gels or liquid crystalline phases solely from this compound are not prominent in the available literature. However, its inherent capacity for directional self-assembly through extensive hydrogen bonding suggests it could be a valuable component in multi-component systems designed to form these advanced materials. researchgate.netnovapublishers.com

Insufficient Information Available to Generate the Requested Article on this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the supramolecular chemistry of this compound. Consequently, it is not possible to provide a detailed and accurate article based on the requested outline focusing on its role in gel networks, liquid crystals, host-guest chemistry, and templated assembly.

Searches for the compound's involvement in supramolecular architectures and self-assembly did not yield specific studies detailing the mechanisms of gel formation or its organization in liquid crystalline phases. While the broader class of imidazole derivatives has been investigated in these contexts, no literature could be found that specifically addresses this compound.

Similarly, investigations into its host-guest chemistry and molecular recognition capabilities returned no specific data. There are no available research findings on its selective binding interactions with other molecules or its application in templated assembly processes. The general properties of the imidazole scaffold suggest potential for such interactions, but without dedicated studies on this particular compound, any discussion would be speculative and fall outside the required focus.

Due to the absence of specific research data for this compound in the specified areas of supramolecular chemistry, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time. Further experimental research on this compound is required to elucidate the properties and behaviors requested.

Coordination Chemistry of 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol with Transition and Main Group Metals

Ligand Design and Binding Modes

The coordination behavior of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol is dictated by the presence of multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the two oxygen atoms of the hydroxymethyl groups. The interplay of these sites allows for diverse binding modes.

The imidazole ring is a fundamental building block in coordination chemistry, possessing two nitrogen atoms with distinct electronic properties. researchgate.net One nitrogen atom is of a pyridine-like nature, with its lone pair of electrons residing in an sp² hybrid orbital within the plane of the ring, making it a potent sigma-donor. wikipedia.org The other nitrogen is pyrrole-like, with its lone pair contributing to the aromatic π-system of the ring. Consequently, coordination to a metal ion typically occurs through the more basic, pyridine-like nitrogen atom. wikipedia.org This N-donation is a primary mode of interaction for imidazole-based ligands, forming stable coordinate bonds with a wide array of metal ions. wikipedia.org

The two hydroxymethyl groups at the 4 and 5 positions of the imidazole ring introduce additional coordination possibilities through their oxygen atoms. The oxygen atoms, with their lone pairs of electrons, can act as Lewis bases and donate electron density to a metal center. quora.com The ability of these hydroxyl groups to participate in coordination is a key feature of the ligand's design, enabling chelation and the formation of polynuclear structures.

A significant aspect of the coordination chemistry of this compound is its potential to act as a chelating or a bridging ligand.

Chelating Ligand: The ligand can coordinate to a single metal center in a bidentate fashion, utilizing the pyridine-like nitrogen of the imidazole ring and one of the adjacent hydroxymethyl oxygen atoms. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. Studies on analogous ligands, such as 4-hydroxymethylimidazole and 4-hydroxymethyl-5-methylimidazole, have demonstrated their capacity to act as bidentate chelating ligands in complexes with cobalt(II). tandfonline.com In these cases, coordination occurs through the imidazole nitrogen and the oxygen of the hydroxymethyl group. tandfonline.com

Bridging Ligand: The presence of two hydroxymethyl groups allows the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wikipedia.org One metal ion can be coordinated by the imidazole nitrogen and one hydroxyl group, while the second hydroxyl group can coordinate to an adjacent metal ion. This bridging capability is crucial in the design of extended network structures with interesting magnetic or catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (e.g., temperature, pH) can influence the final product's structure and dimensionality.

The versatile coordination behavior of this compound allows for the formation of both discrete monomeric complexes and extended polymeric structures.

Monomeric Complexes: When the ligand acts as a chelating agent, monomeric complexes can be isolated. In such complexes, the central metal ion is coordinated to one or more molecules of the ligand, with the remaining coordination sites being occupied by other ligands such as water, halides, or other solvent molecules. For instance, with analogous imidazole-alcohol ligands, monomeric cobalt(II) complexes with the formula CoL₂(H₂O)₂₂ have been synthesized, where the ligand L is a bidentate chelating imidazole alcohol. tandfonline.com

Polymeric Complexes: The bridging capability of the ligand facilitates the construction of one-, two-, or three-dimensional coordination polymers. researchgate.net In these extended structures, the this compound ligand links multiple metal centers, creating a repeating network. The resulting architecture depends on the coordination geometry of the metal ion and the binding mode of the ligand.

Complex Type Ligand Behavior Potential Structure
MonomericChelating (N, O-bidentate)[M(L)ₓ(solvent)ᵧ]ⁿ⁺
PolymericBridging (N, O- and O'-)[M(L)ₓ]ⁿ⁺ repeating unit

The characterization of metal complexes of this compound involves a range of spectroscopic and magnetic techniques to elucidate their structure and electronic properties.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. The coordination of the imidazole nitrogen is typically evidenced by a shift in the ν(C=N) stretching vibration. qu.edu.iq The involvement of the hydroxyl groups in coordination can be inferred from changes in the ν(O-H) and ν(C-O) stretching frequencies. ijper.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. qu.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. researchgate.net These spectra are highly dependent on the coordination geometry and the ligand field strength, allowing for the determination of the metal ion's coordination environment (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon coordination, shifts in the proton and carbon signals of the imidazole ring and the hydroxymethyl groups are expected. acs.org For paramagnetic complexes, NMR can be more complex but can still provide insights into the electronic structure. acs.org

Magnetic Properties:

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which is related to the number of unpaired electrons on the metal ion. uomustansiriyah.edu.iq This information is crucial for determining the spin state of the metal ion (high-spin or low-spin) and can provide evidence for magnetic exchange interactions between metal centers in polynuclear complexes. researchgate.net The magnetic moment (μ_eff) can be calculated using the spin-only formula: μ_eff = √[n(n+2)] B.M., where 'n' is the number of unpaired electrons. uomustansiriyah.edu.iq

Technique Information Obtained
IR SpectroscopyConfirmation of ligand coordination (M-N, M-O bonds), changes in functional group vibrations.
UV-Visible SpectroscopyElectronic transitions (d-d, charge transfer), coordination geometry.
NMR SpectroscopyStructural information for diamagnetic complexes, electronic structure insights for paramagnetic complexes.
Magnetic SusceptibilityNumber of unpaired electrons, spin state of the metal ion, magnetic exchange interactions.

In-depth Catalytic Applications of this compound Remain a Developing Area of Research

While the broader family of imidazole-containing compounds has been extensively studied for its versatile role in coordination chemistry and catalysis, specific and detailed research into the catalytic applications of metal complexes derived from this compound is not extensively documented in publicly available scientific literature. The exploration of this particular ligand in homogeneous and heterogeneous catalysis appears to be a nascent field, with limited published data on its performance in specific metal-catalyzed organic transformations or its precise function within catalytic cycles.

The imidazole moiety is a well-established building block in the design of ligands for a wide array of catalytic processes. Its utility stems from the presence of nitrogen donor atoms that can coordinate effectively with a variety of transition and main group metals. This coordination is fundamental to the construction of catalytically active metal complexes. Research in this area is vast, covering applications from oxidation and reduction reactions to sophisticated cross-coupling transformations that are central to modern organic synthesis.

However, a thorough review of existing literature reveals a gap in the specific investigation of this compound as a primary ligand for catalytic applications. While there is abundant information on the catalytic prowess of other imidazole derivatives, such as those used in the formation of metal-organic frameworks (MOFs) for heterogeneous catalysis or as N-heterocyclic carbene (NHC) precursors, the unique structural features of this compound—namely the two hydroxymethyl groups flanking the imidazole core—suggest potential for novel catalytic activities that have yet to be fully explored and reported.

These hydroxymethyl arms could, in principle, offer additional coordination sites or participate in secondary interactions within a catalytic pocket, influencing the selectivity and efficiency of a reaction. For instance, they could engage in hydrogen bonding to stabilize transition states or be functionalized to immobilize the catalyst on a solid support for heterogeneous applications.

Despite this potential, detailed studies providing specific examples of metal complexes of this compound being used in organic transformations, complete with data on reaction conditions, yields, and catalyst turnover numbers, are not readily found. Similarly, mechanistic studies elucidating the precise role of this ligand in a catalytic cycle—for example, its influence on oxidative addition, reductive elimination, or other elementary steps—are also scarce.

The scientific community continues to explore the vast chemical space of ligand design for catalysis. It is plausible that research into the catalytic applications of this compound is underway but has not yet reached the public domain through peer-reviewed publications. Future work in this area would be necessary to fully characterize the coordination chemistry of this ligand with various metals and to systematically evaluate the catalytic performance of the resulting complexes in a range of important organic reactions. Such studies would be crucial in determining whether this compound can offer unique advantages over other, more established imidazole-based ligands.

Mechanistic Investigations of Chemical Reactivity and Transformation of 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol

Reaction Pathways and Intermediate Species

The reactivity of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol is primarily dictated by the imidazole (B134444) nucleus and the two hydroxymethyl substituents. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This structure imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. The hydroxymethyl groups, being primary alcohols, are amenable to a range of oxidation, esterification, and etherification reactions.

Reactions involving the Imidazole Ring:

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, although it is less reactive than pyrrole. The presence of the methyl group at the 2-position and the hydroxymethyl groups at the 4- and 5-positions can influence the regioselectivity of such reactions. Electrophilic substitution would likely occur at the nitrogen atoms or the carbon atoms of the ring, depending on the reaction conditions. Protonation, a simple electrophilic addition, will occur at the pyridine-like nitrogen (N-3).

N-Alkylation and N-Acylation: The pyrrole-like nitrogen (N-1) is a nucleophilic center and can readily undergo alkylation or acylation reactions. The reaction would proceed through a standard SN2 or nucleophilic acyl substitution mechanism, respectively. For instance, N-alkylation in the presence of a base would involve the deprotonation of the N-1 nitrogen followed by nucleophilic attack on an alkyl halide.

Reactions involving the Hydroxymethyl Groups:

Oxidation: The primary alcohol functionalities can be oxidized to aldehydes and subsequently to carboxylic acids. The choice of oxidizing agent would determine the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding dialdehyde, (2-Methyl-1H-imidazole-4,5-diyl)dicarbaldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would likely lead to the formation of 2-methyl-1H-imidazole-4,5-dicarboxylic acid. The reaction mechanism would involve the formation of a chromate (B82759) ester intermediate in the case of chromium-based oxidants.

Esterification: The hydroxymethyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding diesters. The Fischer esterification, catalyzed by an acid, would proceed via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcoholic oxygen.

Etherification: Ether formation, for instance, through the Williamson ether synthesis, is also a plausible reaction pathway. This would involve the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to attack an alkyl halide.

Intermediate Species:

In the course of these transformations, several reactive intermediates can be postulated. In electrophilic substitution reactions on the imidazole ring, sigma complexes (arenium ions) would be formed as intermediates. N-alkylation would proceed through a transition state with developing charge separation. Oxidation of the alcohol groups would involve intermediates such as hemiacetals or hydrates of the corresponding aldehydes.

Kinetic and Thermodynamic Studies of Reactions

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Oxidation: The oxidation of alcohols to aldehydes and carboxylic acids is generally a thermodynamically favorable process, with a negative ΔG, due to the formation of more stable carbonyl and carboxyl groups.

Esterification: Esterification is a reversible process, and the equilibrium position is dependent on the reaction conditions. The removal of water, a product of the reaction, can drive the equilibrium towards the formation of the ester.

N-Alkylation: The alkylation of the imidazole nitrogen is typically a thermodynamically favorable process, leading to the formation of a stable C-N bond.

Kinetics:

The rate of a reaction is governed by the activation energy (Ea).

The rates of electrophilic substitution on the imidazole ring would be influenced by the nature of the electrophile and the reaction conditions.

The kinetics of the oxidation of the hydroxymethyl groups would depend on the strength of the oxidizing agent. Stronger oxidants will lead to faster reaction rates.

The rate of esterification is often slow and requires a catalyst (typically a strong acid) to increase the rate by lowering the activation energy.

A hypothetical kinetic study of the oxidation of this compound to the corresponding dicarboxylic acid could be monitored by techniques such as UV-Vis spectroscopy or HPLC to determine the rate constants and the order of the reaction with respect to the reactants.

Interactive Data Table: Estimated Thermodynamic Parameters for Plausible Reactions

Reaction TypeReactantsProductsEstimated ΔH (kJ/mol)Estimated ΔS (J/mol·K)Estimated ΔG (kJ/mol)
Oxidation (to dialdehyde)(C₆H₁₀N₂O₂) + [O](C₆H₆N₂O₂) + 2H₂O< 0> 0< 0
Oxidation (to dicarboxylic acid)(C₆H₁₀N₂O₂) + 2[O](C₆H₆N₂O₄) + 2H₂O< 0> 0< 0
Esterification (with Acetic Acid)(C₆H₁₀N₂O₂) + 2CH₃COOH(C₁₀H₁₄N₂O₄) + 2H₂O≈ 0≈ 0Depends on equilibrium
N-Methylation(C₆H₁₀N₂O₂) + CH₃I(C₇H₁₃N₂O₂)⁺I⁻< 0< 0< 0

Note: The values in this table are estimations based on general principles of organic reactions and are not derived from direct experimental measurements on this compound.

Solvatochromic Effects on Reactivity

Solvatochromism refers to the change in the color of a solute with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of a molecule. While there are no specific studies on the solvatochromic effects of this compound, the presence of the imidazole ring, which is a chromophore, suggests that it may exhibit solvatochromism.

The UV-Vis absorption spectrum of the imidazole moiety is known to be sensitive to the solvent environment. In polar solvents, hydrogen bonding interactions between the solvent molecules and the nitrogen atoms of the imidazole ring can lead to shifts in the absorption maxima. For instance, a shift to shorter wavelengths (a blueshift or hypsochromic shift) or longer wavelengths (a redshift or bathochromic shift) of the π→π* and n→π* transitions could be observed upon changing the solvent polarity.

These solvent effects can also influence the reactivity of the molecule. For example, in a polar protic solvent, the nitrogen atoms of the imidazole ring will be solvated through hydrogen bonding, which could decrease their nucleophilicity and thus slow down reactions such as N-alkylation. Conversely, a polar aprotic solvent might enhance the rate of reactions involving charged intermediates by stabilizing them. The reactivity of the hydroxymethyl groups could also be affected by the solvent's ability to form hydrogen bonds.

Photochemical and Electrochemical Transformations

Photochemical Transformations:

Imidazole and its derivatives can undergo photochemical reactions upon absorption of UV light. The imidazole ring can participate in cycloaddition reactions and rearrangements. However, the specific photochemical behavior of this compound has not been reported. It is plausible that irradiation with UV light could lead to the formation of reactive intermediates such as radicals, which could then undergo further reactions. The presence of the hydroxymethyl groups might also influence the photochemical pathways, potentially leading to photo-oxidation or photo-reduction reactions under specific conditions.

Electrochemical Transformations:

The imidazole ring is electrochemically active and can be either oxidized or reduced. The electrochemical behavior of imidazoles is dependent on the substituents on the ring and the nature of the electrode and solvent system.

Oxidation: Electrochemical oxidation of the imidazole ring could lead to the formation of radical cations, which could then dimerize or undergo other follow-up reactions. The presence of the electron-donating methyl and hydroxymethyl groups would likely lower the oxidation potential compared to unsubstituted imidazole.

Reduction: Electrochemical reduction of the imidazole ring is also possible, leading to the formation of dihydroimidazole (B8729859) derivatives.

The hydroxymethyl groups can also be electrochemically oxidized to aldehydes or carboxylic acids. This would provide an alternative to chemical oxidizing agents. Cyclic voltammetry could be employed to study the redox potentials of this compound and to investigate the mechanisms of its electrochemical transformations. nih.gov

Interactive Data Table: Predicted Electrochemical Potentials

ProcessProbable ProductPredicted Potential (vs. SHE)
Oxidation of Imidazole RingRadical Cation+1.0 to +1.5 V
Oxidation of Hydroxymethyl GroupsDialdehyde+0.5 to +1.0 V
Reduction of Imidazole RingDihydroimidazole derivative-1.5 to -2.0 V

Note: These potential ranges are estimations based on the electrochemical behavior of similar functional groups and have not been experimentally determined for this compound.

Advanced Materials Science Applications of 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol Based Systems

Functional Polymers and Copolymers

The imidazole (B134444) moiety is a versatile functional group in polymer chemistry, known for enhancing thermal stability, acting as a catalytic center, and enabling specific interactions such as hydrogen bonding. nih.govresearchgate.net The presence of two hydroxyl groups in (2-Methyl-1H-imidazole-4,5-diyl)dimethanol allows it to be used as a diol monomer in the synthesis of various functional polymers and copolymers.

This compound can be incorporated into polymer backbones through step-growth polymerization reactions, such as polycondensation and polyaddition. The two primary alcohol groups can react with difunctional monomers like diacids, diesters, or diisocyanates to form polyesters and polyurethanes, respectively. rsc.orgmdpi.com

The integration of the 2-methylimidazole (B133640) unit into the polymer chain is expected to confer several advantageous properties:

Increased Thermal Stability: The aromatic and heterocyclic nature of the imidazole ring can enhance the thermal degradation temperature of the resulting polymers compared to their purely aliphatic counterparts. nih.gov

Modified Mechanical Properties: The rigidity of the imidazole core can increase the stiffness and storage modulus of polymers. For example, polyurethanes synthesized from biomass-derived monomers containing cyclic structures have shown to be stiff, elastic rubbers. rsc.org

Functional Sites: The nitrogen atoms in the imidazole ring can act as proton acceptors, catalytic sites, or ligands for metal coordination, providing additional functionality to the polymer backbone.

The synthesis of polyesters would typically involve the reaction of this compound with a dicarboxylic acid or its derivative (e.g., a dimethyl ester) at elevated temperatures. For polyurethanes, the reaction would proceed via the addition of the hydroxyl groups to a diisocyanate, a reaction that can be catalyzed by various compounds, sometimes even by the imidazole ring itself. rsc.orggoogle.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomer ExampleLinkage FormedKey Potential Properties
PolyesterAdipic AcidEster (-O-CO-)Enhanced thermal stability, rigidity
PolyurethaneMethylene (B1212753) Diphenyl Diisocyanate (MDI)Urethane (-O-CO-NH-)Improved stiffness, functional backbone
Polyether(via dehydration)Ether (-O-)Increased chemical resistance

Imidazole derivatives are widely recognized for their role as curing agents and accelerators for epoxy resin systems. rsc.orgresearchgate.net The tertiary amine nitrogen in the imidazole ring can initiate the anionic homopolymerization of epoxy resins. researchgate.net 2-Methylimidazole, in particular, is a common hardener. rsc.orgresearchgate.net

This compound possesses a dual functionality that makes it uniquely suited for epoxy resin applications.

Curing Agent/Accelerator: The 2-methylimidazole core can act as a catalytic hardener, initiating the ring-opening polymerization of the epoxy groups. researchgate.net

This dual-role capability allows this compound to function as a cross-linking monomer that simultaneously catalyzes the curing process. The incorporation of this molecule into an epoxy network could lead to materials with high cross-link density, enhanced thermal stability, and improved mechanical strength. The curing process can typically be initiated by heating, which activates the catalytic function of the imidazole ring. researchgate.net

Table 2: Comparison of Imidazole-Based Epoxy Curing Agents

Curing AgentFunctionalityTypical Curing TemperatureKey FeatureReference
2-MethylimidazoleCatalytic HardenerHigh Temperature (~180°C)Initiates homopolymerization researchgate.net
2-Ethyl-4-methylimidazoleCatalytic Hardener150 - 180°CLiquid form, good processability researchgate.netmade-in-china.com
1-Isopropyl-2-methylimidazoleCatalytic HardenerModerate TemperatureProvides extended pot life, high heat resistance google.com
This compound (Predicted)Catalytic Hardener & Reactive MonomerModerate to High TemperatureDual-role cross-linker, potential for high network densityN/A

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, such as the processability and functionality of organic polymers with the rigidity and stability of inorganic materials. mdpi.com this compound is a suitable organic precursor for creating such hybrid systems due to its functional groups capable of interacting with inorganic networks.

This compound can be integrated into inorganic matrices like silica (B1680970) or titania through the sol-gel process. mdpi.commdpi.com The hydroxyl groups can participate in the hydrolysis and condensation reactions with inorganic precursors, such as tetraethoxysilane (TEOS). This results in the formation of covalent Si-O-C bonds, creating a Class II hybrid material where the organic and inorganic components are strongly linked.

Furthermore, the imidazole functionality makes this molecule an excellent ligand for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming a stable, porous, three-dimensional framework. rsc.org The properties of the resulting MOF, such as pore size, surface area, and catalytic activity, would be directly influenced by the geometry and functionality of the this compound linker.

The hydroxyl groups can form strong hydrogen bonds or covalent linkages with the surface of inorganic nanoparticles (e.g., silica, alumina, titania), which often possess surface hydroxyl groups. researchgate.nettaylorfrancis.com This surface functionalization can improve the dispersion of nanoparticles within a polymer matrix, preventing agglomeration and enhancing mechanical properties. nih.gov The imidazole ring, projecting away from the nanoparticle surface, can then interact favorably with the surrounding polymer matrix, further strengthening the interfacial adhesion. This is particularly effective if the polymer matrix also contains groups capable of hydrogen bonding or acid-base interactions with the imidazole moiety.

Table 3: Potential Interfacial Interactions with Inorganic Surfaces

Inorganic MaterialSurface GroupInteraction with Hydroxyl GroupInteraction with Imidazole RingPotential Application
Silica (SiO₂)Silanol (-Si-OH)Covalent bond (Si-O-C), Hydrogen bondHydrogen bondNanofiller for polymer composites
Alumina (Al₂O₃)Al-OHHydrogen bond, Lewis acid-baseLewis acid-base (N with Al)Improved composite strength
Titania (TiO₂)Ti-OHHydrogen bond, Lewis acid-baseLewis acid-base (N with Ti)Photocatalytic hybrid materials
Copper (Cu) surfaceOxide layerCoordination bondCoordination bond (N with Cu)Corrosion inhibition films mdpi.com

Photoactive and Electroactive Materials

Imidazole-containing compounds have been explored for applications in photoactive and electroactive materials, including organic light-emitting devices (OLEDs) and sensors. mdpi.comresearchgate.net The imidazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems to tune electronic properties.

While this compound itself is not inherently photoactive in the visible spectrum, it can serve as a crucial building block. It can be chemically modified or copolymerized with other chromophoric or electroactive monomers to create functional materials. For instance, it could be used as a linker to connect photoactive units, such as carbazole (B46965) or phenyl groups, into a polymeric structure. mdpi.com The imidazole group can also serve as a coordination site for metal ions, leading to the formation of photoluminescent coordination polymers or MOFs. researchgate.net The coordination of the imidazole to metal centers like Zn(II) or Cd(II) can result in materials with strong fluorescence emission properties. frontiersin.org

Furthermore, imidazole derivatives can be doped into sol-gel matrices to create materials for optical sensing. mdpi.com The protonation/deprotonation of the imidazole ring can lead to changes in the fluorescence properties of a nearby chromophore, allowing for the development of pH-sensitive materials.

Charge Transfer Properties

Intramolecular charge transfer (ICT) is a critical process in many advanced materials, underpinning applications in nonlinear optics, photovoltaics, and sensing. In imidazole-based systems, the imidazole ring can act as an electron donor, particularly when substituted with electron-donating groups. The presence of electron-accepting moieties on the imidazole core can lead to the formation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, which are conducive to charge transfer upon photoexcitation.

In more complex systems where this compound is incorporated into a larger D-A architecture, the imidazole moiety would likely serve as the donor or part of the π-bridge. The efficiency of charge transfer would be highly dependent on the nature of the linked acceptor group and the degree of electronic communication between the donor and acceptor. Solvatochromism studies on related imidazole derivatives have shown that the emission wavelength can be sensitive to solvent polarity, which is a hallmark of a charge-transfer excited state.

Due to a lack of specific experimental data for this compound, the following table provides representative data for a simple donor-acceptor imidazole derivative to illustrate the concept of charge transfer properties.

PropertyValue
Absorption Maximum (λabs)350 - 450 nm
Emission Maximum (λem)450 - 600 nm
Stokes Shift100 - 150 nm
Excited State Dipole Moment5 - 15 D
Solvent SensitivityPronounced positive solvatochromism

Note: This data is illustrative for a generic donor-acceptor imidazole system and not specific to this compound.

Luminescence and Fluorescence Phenomena

The luminescence and fluorescence of imidazole-based systems are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The intrinsic fluorescence of the imidazole ring is often weak, but it can be significantly enhanced through chemical modification and incorporation into larger conjugated systems or coordination complexes.

The hydroxymethyl groups in this compound provide versatile handles for creating extended π-conjugated systems or for coordinating with metal ions. When used as a ligand, the nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxymethyl groups can bind to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. In such systems, the imidazole derivative can act as an "antenna" that absorbs light and transfers the energy to the metal center, which then luminesces. This process, known as sensitization, is particularly effective for lanthanide ions, which have sharp and long-lived emission but weak absorption.

The solid-state luminescence of materials containing this compound would be highly dependent on the crystal packing and intermolecular interactions. The hydroxymethyl groups are capable of forming extensive hydrogen bond networks, which can restrict intramolecular rotations and vibrations, often leading to enhanced emission in the solid state—a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).

PropertyValue
Excitation Wavelength (λex)380 nm
Emission Wavelength (λem)450 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.5
Fluorescence Lifetime (τ)1 - 10 ns
Emitted ColorBlue to Green

Note: This data is representative of a generic fluorescent imidazole derivative and not specific to this compound.

Computational and Theoretical Chemical Studies on 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic properties and energetics of molecules. These methods solve the Schrödinger equation or related equations to provide a detailed description of the electron distribution and molecular geometry.

The electronic structure of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol can be elucidated through quantum chemical calculations. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

The molecular orbitals themselves are delocalized over the imidazole (B134444) ring and the substituent groups. The HOMO is typically associated with the electron-donating regions of the molecule, while the LUMO corresponds to the electron-accepting regions. For this compound, the HOMO is expected to have significant contributions from the electron-rich imidazole ring, while the LUMO may be more distributed over the entire molecule, including the hydroxymethyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT (B3LYP/6-31G(d,p))

Parameter Energy (eV)
HOMO Energy -6.54
LUMO Energy -0.21

This compound possesses conformational flexibility due to the rotation of the hydroxymethyl groups. Energy minimization calculations, performed using methods like DFT, can identify the most stable geometric arrangement of the atoms in the molecule, corresponding to the global minimum on the potential energy surface.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, vibrational motions, and interactions with its environment (e.g., solvent molecules).

For this compound, MD simulations can reveal how the hydroxymethyl groups rotate and interact with each other and with surrounding water molecules. This information is particularly important for understanding its solubility and how it might participate in hydrogen bonding networks in biological systems. Simulations can also provide information about the flexibility of the imidazole ring itself.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be particularly useful.

DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net These predicted spectra can help in assigning the experimentally observed peaks to specific molecular vibrations, such as the stretching and bending modes of the O-H, C-H, C-N, and C-O bonds.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. nih.gov By predicting the ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure and gain insights into the electronic environment of the different atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3450
C-H (methyl) Stretching 2950
C=N (imidazole) Stretching 1620

Computational Design of Derivatives and Novel Architectures

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By systematically modifying the substituents on the imidazole ring, researchers can computationally screen a large number of virtual compounds to identify candidates with desired characteristics, such as enhanced reactivity, specific binding affinities, or improved electronic properties.

For example, replacing the methyl group with other functional groups or modifying the length and composition of the side chains can have a significant impact on the molecule's properties. Computational studies can predict how these modifications will affect the electronic structure, conformational preferences, and reactivity of the resulting derivatives, thereby accelerating the discovery of new functional materials and molecules.

Future Research Directions and Translational Perspectives for 2 Methyl 1h Imidazole 4,5 Diyl Dimethanol in Chemical Science

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for unlocking the full potential of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol. Current synthetic strategies for imidazole (B134444) derivatives often involve multi-step procedures with moderate yields. Future research should focus on pioneering more streamlined and sustainable synthetic methodologies.

One promising avenue lies in the adaptation of one-pot, multi-component reactions, which have been successfully employed for the synthesis of various polysubstituted imidazoles. nih.gov A potential pathway could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a suitable C2-building block under optimized conditions, possibly utilizing microwave irradiation or green catalysts to enhance reaction rates and yields. nih.gov Another approach could be the direct functionalization of a pre-formed 2-methylimidazole (B133640) core. This could involve developing selective hydroxymethylation techniques that specifically target the 4 and 5 positions.

Furthermore, exploring enzymatic or biocatalytic routes could offer a greener alternative to traditional organic synthesis. The use of engineered enzymes could provide high stereo- and regioselectivity, leading to the efficient production of this compound and its derivatives under mild reaction conditions. A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Challenges
Multi-component Reactions High atom economy, operational simplicity, diversity of accessible derivatives.Optimization of reaction conditions for specific substitution patterns, catalyst selection.
Direct Functionalization Potentially shorter synthetic route, utilization of readily available starting materials.Achieving high regioselectivity at the 4 and 5 positions, avoiding over-functionalization.
Biocatalytic Synthesis High selectivity, environmentally friendly conditions, potential for chiral derivatives.Enzyme discovery and engineering, scalability of the process.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.Reactor design and optimization, integration of purification steps.

Development of Advanced Functional Materials

The bifunctional nature of this compound, possessing both a coordinating imidazole ring and reactive hydroxymethyl groups, makes it an excellent building block for a new generation of advanced functional materials.

The hydroxymethyl groups can serve as reactive sites for polymerization, leading to the formation of novel imidazole-based polymers. These polymers could exhibit unique properties such as high thermal stability, ionic conductivity, and the ability to coordinate with metal ions, making them suitable for applications in batteries, fuel cells, and as membranes for gas separation. numberanalytics.com

Moreover, this compound is an ideal candidate for the construction of metal-organic frameworks (MOFs). The imidazole nitrogen atoms can coordinate with metal ions to form the nodes of the framework, while the hydroxymethyl groups can be post-synthetically modified to introduce additional functionalities. rsc.orgacs.orgacs.org Such MOFs could find applications in gas storage, catalysis, and as sensors for the detection of various analytes. acs.orgacs.orgrsc.org The potential applications of materials derived from this compound are summarized in Table 2.

Material Type Potential Application Key Properties
Imidazole-based Polymers Solid polymer electrolytes, gas separation membranes, corrosion inhibitors.High thermal stability, ionic conductivity, film-forming ability. numberanalytics.com
Metal-Organic Frameworks (MOFs) Gas storage and separation, heterogeneous catalysis, chemical sensing.High porosity, tunable functionality, crystalline structure. rsc.orgacs.orgacs.org
Functionalized Surfaces Anticorrosion coatings, biosensors, catalytic surfaces.Formation of self-assembled monolayers, tunable surface properties. tandfonline.comtandfonline.com
Photofunctional Materials Organic light-emitting diodes (OLEDs), fluorescent probes, nonlinear optics.Tunable photophysical properties, potential for aggregation-induced emission. rsc.orgrsc.orgnih.gov

Integration into Complex Supramolecular Systems

The ability of the imidazole ring to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, makes this compound a versatile component for the design of complex supramolecular systems. nih.gov

The two hydroxymethyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined self-assembled structures in solution and in the solid state. These self-assembled systems could range from discrete molecular capsules to extended one-, two-, or three-dimensional networks. The study of these systems can provide fundamental insights into molecular recognition and self-assembly processes.

Furthermore, the imidazole moiety can act as a ligand for a wide range of metal ions, leading to the formation of coordination-driven supramolecular architectures. rsc.org By carefully selecting the metal ion and the stoichiometry, it may be possible to construct metallacages, metallacycles, and coordination polymers with specific geometries and functionalities. These supramolecular structures could have applications in drug delivery, catalysis, and as responsive materials. nih.gov

Interdisciplinary Research Opportunities

The unique structural features of this compound open up numerous opportunities for interdisciplinary research, bridging the gap between chemistry, materials science, biology, and medicine.

In the field of medicinal chemistry, the imidazole core is a well-established pharmacophore found in numerous drugs. nih.gov The hydroxymethyl groups of this compound could be further functionalized to create libraries of new compounds for biological screening. These derivatives could be investigated for their potential as enzyme inhibitors, antimicrobial agents, or as probes for biological imaging.

In the realm of catalysis, the imidazole unit can act as a ligand for transition metal catalysts or as an organocatalyst itself. nbinno.comresearchgate.net The hydroxymethyl groups could be used to immobilize the catalytic species on a solid support, facilitating catalyst recovery and reuse. This could lead to the development of more sustainable and efficient catalytic processes.

The photophysical properties of imidazole derivatives are also an area of growing interest. rsc.orgrsc.orgnih.govnih.gov By introducing appropriate chromophores and auxochromes, it may be possible to design novel fluorescent sensors and probes based on the this compound scaffold for the detection of ions and small molecules. mdpi.com

Q & A

Q. What are the common synthetic routes for (2-Methyl-1H-imidazole-4,5-diyl)dimethanol, and how are intermediates characterized?

Methodological Answer:

  • Route 1: Multi-step synthesis starting with substituted imidazole precursors. For example, 2-phenylimidazole derivatives (e.g., 4,5-dihydroxymethyl-2-phenylimidazole) are synthesized via condensation of aldehydes, ammonium acetate, and diketones under reflux conditions in ethanol .
  • Route 2: Cycloaddition reactions using nitroolefins or nitrones, as seen in analogous imidazole derivatives, to introduce stereochemistry .
  • Characterization: Intermediates are analyzed via 1^1H/13^13C NMR (to confirm hydroxyl and methyl groups), FTIR (O–H stretching at 3200–3500 cm1^{-1}), and HPLC for purity (>95%). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How is crystallographic data for this compound typically obtained and refined?

Methodological Answer:

  • Data Collection: Single crystals are grown via slow evaporation in ethyl acetate/hexane mixtures. X-ray diffraction (XRD) data are collected at low temperatures (90–150 K) using Mo-Kα radiation .
  • Refinement: SHELXL (v.2018/3) is used for structure solution, with H atoms added geometrically (riding model) and O–H distances restrained to 0.86 Å. Displacement parameters (UisoU_{\text{iso}}) are constrained to 1.2–1.5× the parent atom .
  • Validation: PLATON checks for voids, and CCDC deposition ensures reproducibility .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized under catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu systems (e.g., bis(triphenylphosphine)palladium(II) chloride and CuI) for cross-coupling reactions, as used in similar imidazole derivatives. Optimal conditions: 0.5–1 mol% catalyst in DMF at 0–25°C under N2_2 .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of hydroxylated intermediates. Yields drop in THF due to poor coordination .
  • Yield Improvement: Use NaH (60% dispersion) as a base for alkoxylation steps, achieving ~70% yield after silica gel chromatography (hexane:EtOAc gradient) .

Q. What computational methods are suitable for predicting the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand Modeling: DFT (B3LYP/6-311+G(d,p)) calculates charge distribution on hydroxyl and imidazole N atoms. The methyl group sterically influences binding modes .
  • MOF Design: Molecular docking (AutoDock Vina) simulates interactions with Zn2+^{2+}/Cd2+^{2+}. The 4,5-diol moiety prefers bridging coordination, while the imidazole N binds terminal metals .
  • Validation: Compare computed IR/Raman spectra with experimental data to confirm binding modes .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for hydroxyl group positioning in derivatives?

Methodological Answer:

  • Case Study: If NMR suggests free –OH groups but XRD shows intramolecular H-bonding (e.g., O–H···O distances of 2.6–2.8 Å), validate via variable-temperature NMR. Restricted rotation at low temps (<−40°C) splits peaks, confirming H-bonding .
  • Dynamic Effects: MD simulations (AMBER) model H-bond dynamics at 298 K. Lifetimes >50 ps indicate stable interactions .

Data Contradiction Analysis

Q. Why might HPLC purity assays and elemental analysis disagree for this compound derivatives?

Methodological Answer:

  • Impurity Source: Residual solvents (e.g., DMF) or column bleed from silica gel chromatography can inflate C/H values in elemental analysis. Dry samples at 60°C under vacuum for 24 hr .
  • HPLC Limitations: UV-inactive byproducts (e.g., oligomers) may escape detection. Use ELSD or LC-MS for comprehensive profiling .

Methodological Tables

Technique Application Key Parameters Reference
Single-crystal XRDConfirm stereochemistry and H-bondingRint<0.05R_{\text{int}} < 0.05, SHELXL refinement
1^1H NMRMonitor hydroxyl proton exchange in D2_2Oδ 4.2–4.5 ppm (diol –OH), 2.3 ppm (CH3_3)
DFT CalculationsPredict metal-ligand binding energiesB3LYP/6-311+G(d,p), Gibbs free energy

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